((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid
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Overview
Description
((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid: is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a chlorophenoxyethyl group, a methylamino group, and a difluoromethylphosphonic acid moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
The synthesis of ((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid involves multiple steps, including the formation of the purine base, the introduction of the chlorophenoxyethyl group, and the attachment of the difluoromethylphosphonic acid moiety. The synthetic route typically involves:
Formation of the Purine Base: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the purine base with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Difluoromethylphosphonic Acid Moiety: This step involves the reaction of the intermediate compound with difluoromethylphosphonic acid under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The phosphonic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivatives.
Scientific Research Applications
((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid involves its interaction with specific molecular targets. The purine base may interact with nucleic acids or enzymes, while the chlorophenoxyethyl group and the difluoromethylphosphonic acid moiety may enhance its binding affinity and specificity. The compound may inhibit enzyme activities or interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
((4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid: can be compared with similar compounds such as:
4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)phosphonic Acid: Lacks the difluoromethyl group, which may affect its chemical properties and biological activities.
4-(7-(2-(4-Chlorophenoxy)ethyl)-2-(methylamino)-6-oxo-6,7-dihydro-3H-purin-8-yl)phenyl)difluoromethyl)phosphonic Acid: Lacks the chlorophenoxyethyl group, which may reduce its binding affinity and specificity.
The presence of the difluoromethylphosphonic acid moiety in This compound makes it unique and may enhance its chemical stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H19ClF2N5O5P |
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Molecular Weight |
525.8 g/mol |
IUPAC Name |
[[4-[7-[2-(4-chlorophenoxy)ethyl]-2-(methylamino)-6-oxo-1H-purin-8-yl]phenyl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C21H19ClF2N5O5P/c1-25-20-27-17-16(19(30)28-20)29(10-11-34-15-8-6-14(22)7-9-15)18(26-17)12-2-4-13(5-3-12)21(23,24)35(31,32)33/h2-9H,10-11H2,1H3,(H2,31,32,33)(H2,25,27,28,30) |
InChI Key |
ZIPYKPGMJNDUSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N(C(=N2)C3=CC=C(C=C3)C(F)(F)P(=O)(O)O)CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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